

"performance comparison of nickel sulfide and molybdenum sulfide in electrocatalysis"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NICKELSULFIDE

Cat. No.: B1174935

[Get Quote](#)

A Comparative Guide to Nickel Sulfide and Molybdenum Sulfide in Electrocatalysis

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the electrocatalytic performance of nickel sulfide (NiS) and molybdenum sulfide (MoS₂), supported by experimental data. This analysis aims to inform the selection and development of efficient, non-precious metal catalysts for crucial energy and chemical synthesis applications.

The quest for sustainable and efficient energy conversion technologies has propelled extensive research into cost-effective electrocatalysts. Among the promising candidates, transition metal sulfides, particularly nickel sulfide (NiS) and molybdenum sulfide (MoS₂), have garnered significant attention due to their notable catalytic activity in key electrochemical reactions such as the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), the two half-reactions of water splitting. This guide offers a detailed comparison of their performance, drawing upon published experimental findings.

Performance Comparison: A Data-Driven Overview

The electrocatalytic efficacy of a material is primarily evaluated based on several key metrics: the overpotential required to achieve a specific current density (typically 10 mA cm⁻²), the Tafel slope, which provides insight into the reaction kinetics, and the long-term stability of the

catalyst. The following tables summarize the performance of NiS, MoS₂, and their composites in alkaline media, a common environment for water electrolysis.

It is important to note that much of the recent research focuses on the synergistic effects achieved by combining NiS and MoS₂ into heterostructures. These composite materials often exhibit enhanced performance compared to their individual components.

Table 1: Hydrogen Evolution Reaction (HER) Performance in Alkaline Media

Electrocatalyst	Overpotential @ 10 mA cm ⁻² (mV)	Tafel Slope (mV dec ⁻¹)	Electrolyte	Reference
Pure Catalysts				
NiS _x /NF	53	Not specified	1 M KOH	[1]
MoS ₂	~114	61	Acidic Medium*	[2]
Composite Catalysts				
NiS-MoS ₂ HNSAs/CC	106	56.7	1 M KOH	[3]
MoS ₂ /NiS/NF	87	Not specified	1 M KOH	[2][4]
NiS@MoS ₂ /NC ₅₀	189	56.7	1.0 M KOH	[5][6]
CeO ₂ - LDH/Ni ₃ S ₂ /MoS ₂	116	Not specified	1.0 M KOH	[7]
Ni-MoS ₂ -0.3	74	131	Not specified	[6]

*Note: Data for pure MoS₂ in alkaline media was not readily available in the initial search; acidic medium data is provided for a general comparison.

Table 2: Oxygen Evolution Reaction (OER) Performance in Alkaline Media

Electrocatalyst	Overpotential @ 10 mA cm ⁻² (mV)	Tafel Slope (mV dec ⁻¹)	Electrolyte	Reference
Pure Catalysts				
NiS _x /NF	225	Not specified	1 M KOH	[1]
Composite Catalysts				
NiS-MoS ₂ HNSAs/CC	203	77.4	1 M KOH	[3]
MoS ₂ /NiS/NF	216	Not specified	1 M KOH	[2][4]
CeO ₂ - LDH/Ni ₃ S ₂ /MoS ₂	~235 @ 150 mA cm ⁻²	131.56	1.0 M KOH	[7]
MoS ₂ /Ni _x S _y /NF	150	61	Not specified	[8]
Ni-MoS ₂ -0.3	260	145	Not specified	[6]

Synergistic Effects in NiS-MoS₂ Heterostructures

A significant body of research highlights that the combination of nickel sulfide and molybdenum sulfide into heterostructures leads to a synergistic enhancement of electrocatalytic activity.[3][6][8] This improvement is often attributed to several factors:

- **Increased Active Sites:** The formation of interfaces between NiS and MoS₂ can create a greater number of catalytically active sites.[3][8]
- **Optimized Electronic Structure:** The interaction between the two sulfides can modulate their electronic properties, leading to more favorable adsorption energies for reaction intermediates.[5]
- **Enhanced Charge Transfer:** The heterostructure can facilitate more efficient charge transfer, which is crucial for rapid electrocatalysis.[5][8]

For instance, a NiS-MoS₂ hetero-nanosheet array grown on carbon cloth (NiS-MoS₂ HNSAs/CC) demonstrated excellent bifunctional performance for both HER and OER.[3] Similarly, a MoS₂/NiS heterostructure on Nickel Foam (MoS₂/NiS/NF) also showed remarkable activity for overall water splitting.[2][4]

Experimental Methodologies

The evaluation of electrocatalytic performance typically involves a standardized set of electrochemical measurements conducted in a three-electrode system.

Standard Three-Electrode Setup

A typical electrochemical cell for evaluating catalyst performance consists of:

- **Working Electrode:** The electrocatalyst material deposited on a conductive substrate (e.g., nickel foam, carbon cloth).
- **Counter Electrode:** A chemically inert material with a large surface area, often a platinum wire or graphite rod.
- **Reference Electrode:** Provides a stable potential for reference, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode. The measured potentials are often converted to the Reversible Hydrogen Electrode (RHE) scale for universal comparison. [9]

The electrolyte is typically a 1.0 M solution of potassium hydroxide (KOH) for alkaline media or a 0.5 M solution of sulfuric acid (H₂SO₄) for acidic media.

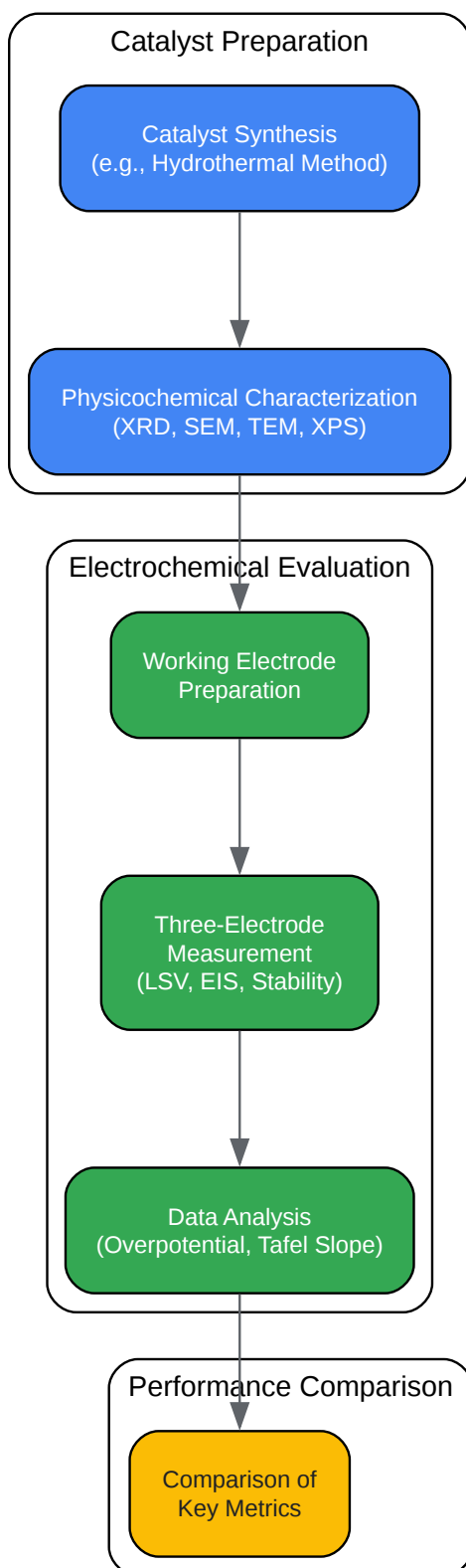
Key Electrochemical Measurements

- **Linear Sweep Voltammetry (LSV):** This technique is used to measure the current response of the catalyst as the potential is swept. The overpotential required to achieve a certain current density (e.g., 10 mA cm⁻²) is a key performance metric derived from the LSV curve.[9]
- **Tafel Analysis:** The Tafel plot is derived from the LSV data and provides the Tafel slope. A smaller Tafel slope generally indicates more favorable reaction kinetics.

- Electrochemical Impedance Spectroscopy (EIS): EIS is employed to study the charge transfer resistance at the electrode-electrolyte interface. A smaller resistance is indicative of faster charge transfer.
- Chronoamperometry or Chronopotentiometry: These methods are used to assess the long-term stability of the electrocatalyst by holding the potential or current constant over an extended period and monitoring the current or potential response, respectively.

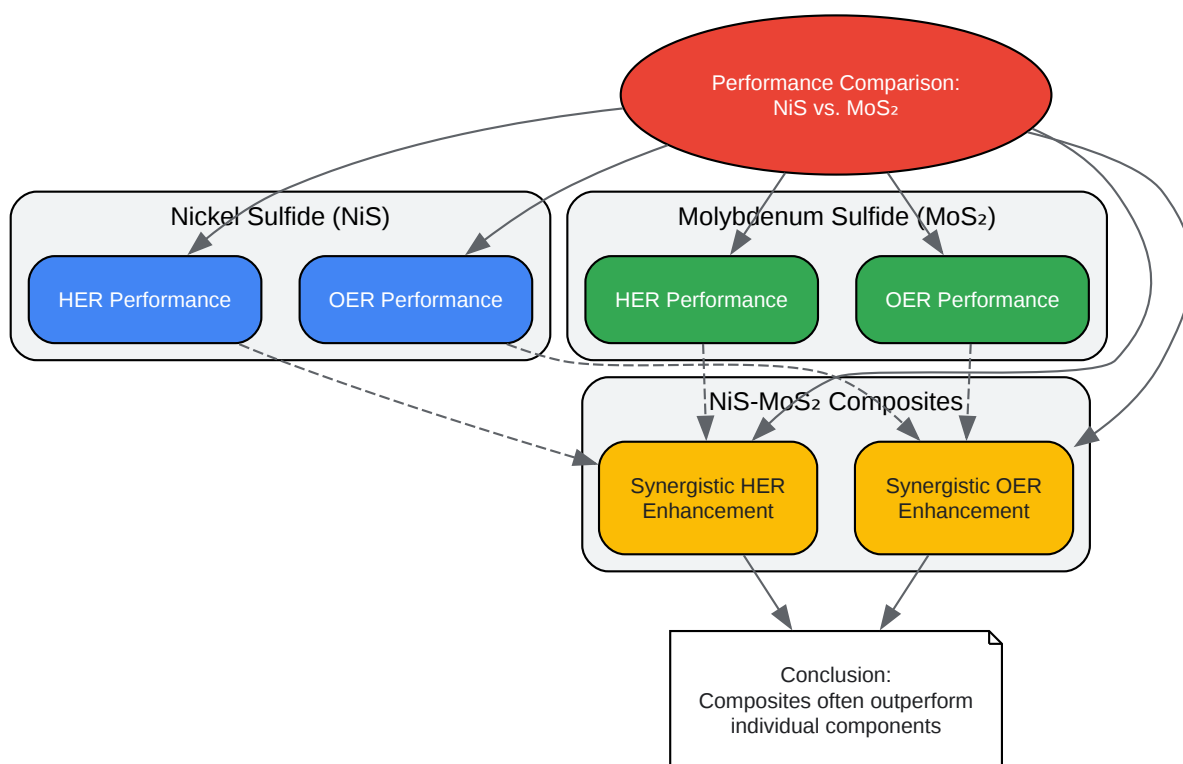
Visualizing the Process

The following diagrams illustrate the typical workflow for evaluating electrocatalysts and the logical comparison between NiS and MoS₂.



[Click to download full resolution via product page](#)

General workflow for synthesis and evaluation of electrocatalysts.



[Click to download full resolution via product page](#)

Logical structure for comparing NiS and MoS₂ electrocatalytic performance.

Conclusion and Future Outlook

Both nickel sulfide and molybdenum sulfide are promising non-precious metal electrocatalysts. While pure NiS generally shows better intrinsic OER activity and competitive HER performance in alkaline media, the strength of these materials is significantly amplified when they are combined into heterostructures. The synergistic effects at the NiS-MoS₂ interface lead to enhanced active site density, improved electronic properties, and faster charge transfer, resulting in superior overall water splitting performance.

Future research will likely continue to focus on the rational design of NiS-MoS₂ and other transition metal sulfide heterostructures. Key areas of exploration include precise control over morphology, defect engineering, and the incorporation of conductive supports to further boost

their catalytic efficiency and long-term stability. For drug development professionals, understanding the surface chemistry and catalytic mechanisms of these materials could also inform the design of novel catalysts for complex organic transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. One-step synthesis of amorphous transition metal sulfides as bifunctional electrocatalysts for the hydrogen evolution reaction and oxygen evolution reaction - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. MoS₂/Ni₂S₃/NF heterojunction catalyst for efficient oxygen evolution reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. ["performance comparison of nickel sulfide and molybdenum sulfide in electrocatalysis"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1174935#performance-comparison-of-nickel-sulfide-and-molybdenum-sulfide-in-electrocatalysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com